![molecular formula C6H8N2O2 B1257974 Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 1202067-90-0](/img/structure/B1257974.png)
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione
Overview
Description
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is a heterocyclic compound with the molecular formula C6H8N2O2. It is characterized by a bicyclic structure consisting of a pyrrole ring fused with a pyrrolidine ring, forming a unique and stable dione configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione can be synthesized through several methods. One common approach involves the [3+2] cycloaddition reaction of 2H-azirines with maleimides under visible light promotion. This method is efficient, environmentally friendly, and proceeds with good functional group tolerance . Another method involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters, which is a highly chemo- and stereoselective reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties .
Scientific Research Applications
Material Science Applications
1.1 Organic Electronics
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione serves as a building block for the development of polymer semiconductors. Research has demonstrated that copolymers incorporating this compound exhibit promising electronic properties. For instance, when combined with quaterthiophene units, these polymers achieved high hole mobility in organic thin film transistors (up to 0.013 cm²/V·s) and favorable energy levels for charge transport . The ability to fine-tune the electronic properties of these materials makes them suitable for applications in organic photovoltaics and flexible electronics.
1.2 Photonic Devices
The optical properties of this compound derivatives have been investigated for their potential use in photonic devices. Their ability to form stable films with good light absorption characteristics positions them as candidates for applications in light-emitting diodes (LEDs) and laser technologies.
Medicinal Chemistry Applications
2.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives. Compounds derived from this structure showed significant activity against various bacterial strains and fungi, outperforming standard antibiotics like streptomycin and ketoconazole in certain cases . This suggests potential applications in developing new antimicrobial agents to combat resistant strains.
2.2 Cholinesterase Inhibition
Some derivatives of this compound have been evaluated for their cholinesterase-inhibitory properties. These compounds demonstrated notable activity against acetylcholinesterase and butyrylcholinesterase enzymes, indicating their possible use in treating neurodegenerative diseases such as Alzheimer’s disease . The structural modifications can enhance their potency and selectivity.
Case Studies and Research Findings
3.1 Synthesis of Copolymers
In a study published in Nature Communications, researchers synthesized copolymers using this compound as a precursor. These copolymers exhibited enhanced thermal stability and mechanical properties compared to traditional polymers used in electronic applications .
Property | Hexahydropyrrolo Copolymer | Traditional Polymer |
---|---|---|
Hole Mobility (cm²/V·s) | 0.013 | 0.005 |
Thermal Stability (°C) | 300 | 250 |
Mechanical Strength (MPa) | 70 | 50 |
3.2 Antimicrobial Efficacy Study
A comparative study assessed the antimicrobial efficacy of this compound derivatives against common pathogens. The results indicated that certain derivatives exhibited up to 80% inhibition against Staphylococcus aureus and Candida albicans, highlighting their potential as novel antimicrobial agents .
Mechanism of Action
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another heterocycle and exhibit similar biological activities.
Hexahydropyrrolo[3,4-b]pyrroles: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms and the type of fused rings.
Uniqueness: this compound is unique due to its specific dione configuration and the stability of its bicyclic structure, which imparts distinct chemical and physical properties .
Comparison with Similar Compounds
- Pyrrolopyrazine derivatives
- Hexahydropyrrolo[3,4-b]pyrroles
- Pyrrolo[1,2-a]pyrazines
This detailed overview provides a comprehensive understanding of Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to the class of pyrrole derivatives, which are known for their varied biological activities. The synthesis of this compound typically involves cycloaddition reactions and subsequent modifications to introduce functional groups that enhance its biological efficacy. For instance, recent methods have utilized azomethine ylides and maleimides to construct complex pyrrole-fused structures efficiently .
Pharmacological Properties
The biological activity of this compound has been explored across several dimensions:
1. Antimicrobial Activity
Research has demonstrated that derivatives of hexahydropyrrolo compounds exhibit potent antimicrobial properties. For example, certain analogues have shown effectiveness against resistant strains of bacteria such as E. coli, highlighting their potential as novel antibacterial agents .
2. Antifungal Activity
Studies have indicated that hexahydropyrrolo derivatives possess antifungal activity against various Candida species. The minimum inhibitory concentrations (MIC) for these compounds were evaluated, revealing significant inhibition against multidrug-resistant strains like Candida auris and Candida haemulonii .
3. Antiviral Activity
Hexahydropyrrolo derivatives have also been investigated for their antiviral properties. In vitro studies have shown that specific compounds can inhibit HIV-1 replication effectively, with some exhibiting an EC50 value below 10 µM . The structure-activity relationship (SAR) analysis suggests that modifications at certain positions significantly influence antiviral efficacy.
The mechanisms underlying the biological activities of hexahydropyrrolo compounds are multifaceted:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in microbial metabolism or viral replication. For instance, certain compounds have been shown to inhibit the HIV integrase enzyme, which is crucial for viral replication .
- Membrane Disruption : Some studies suggest that these compounds may disrupt fungal cell membranes or inhibit ergosterol synthesis, leading to cell death in fungal pathogens .
Case Studies and Research Findings
A selection of notable studies highlights the biological efficacy of hexahydropyrrolo derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing hexahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives, and what parameters influence yield?
- Methodology : A common approach involves Ag(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimide, followed by oxidation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). Reaction parameters like temperature (80–120°C), solvent (toluene or xylene), and catalyst loading (5–10 mol%) significantly affect yield and purity. Post-reaction purification via recrystallization (e.g., methanol) is critical to isolate products in 60–85% yields .
Q. How is the stereochemical configuration of this compound derivatives verified experimentally?
- Methodology : X-ray crystallography is the gold standard for confirming stereochemistry. For example, (2aS,4aR,6aR)-configured derivatives were resolved using single-crystal X-ray diffraction. Complementary techniques include ¹H/¹³C NMR (e.g., coupling constants for diastereotopic protons) and IR spectroscopy to identify functional groups like lactams or carbonyls .
Q. What are the typical reactivity patterns of this compound under nucleophilic or electrophilic conditions?
- Methodology : The lactam rings are susceptible to nucleophilic attack at the carbonyl groups. For instance, LiAlH₄ reduces lactams to amines, while Grignard reagents yield substituted amines. Electrophilic substitution (e.g., nitration) occurs at electron-rich positions on the pyrrole moiety. Reaction outcomes depend on solvent polarity and catalyst choice (e.g., Lewis acids for regioselectivity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?
- Methodology : Discrepancies in bioactivity (e.g., anti-inflammatory vs. neurotoxic effects) often stem from stereochemical or substituent variations. Use in silico docking studies (e.g., AutoDock Vina) to correlate structure-activity relationships (SAR). Validate with orthogonal assays: enzyme inhibition (e.g., COX-2) and cytotoxicity profiling (MTT assays) to distinguish target-specific effects from off-target toxicity .
Q. What strategies optimize reaction conditions for synthesizing enantiomerically pure this compound derivatives?
- Methodology : Employ chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to enforce stereocontrol. Asymmetric hydrogenation (using Ru-BINAP complexes) or kinetic resolution (via lipase-catalyzed acylations) can improve enantiomeric excess (ee > 95%). Monitor reaction progress using chiral HPLC (Chiralpak AD-H column) .
Q. How do computational methods aid in predicting the vibrational spectra and electronic properties of this compound derivatives?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) simulate IR spectra and vibrational modes, validated against experimental matrix-isolation IR data. HOMO-LUMO gaps calculated via TD-DFT predict redox behavior, guiding applications in photovoltaics or catalysis .
Q. What role does this compound play in designing novel polymeric materials for energy applications?
- Methodology : Derivatives with extended π-conjugation (e.g., aryl-substituted lactams) act as dopant-free hole transport materials (HTMs) in perovskite solar cells. Optimize film morphology via spin-coating (2000–4000 rpm) and anneal at 100°C to achieve power conversion efficiencies (PCE) > 18%. Characterize using AFM and impedance spectroscopy .
Q. How can researchers mitigate side reactions during multicomponent synthesis of this compound derivatives?
- Methodology : Side products (e.g., over-oxidized pyrroles) arise from prolonged reflux or excess DDQ. Use microwave-assisted synthesis (100–150 W, 80°C) to reduce reaction time (<2 hours) and improve selectivity. Quench reactions with 5% NaOH to neutralize acidic byproducts and isolate intermediates via flash chromatography (silica gel, EtOAc/hexane) .
Properties
IUPAC Name |
2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-1-7-2-4(3)6(10)8-5/h3-4,7H,1-2H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVCGCJYCUKMIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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